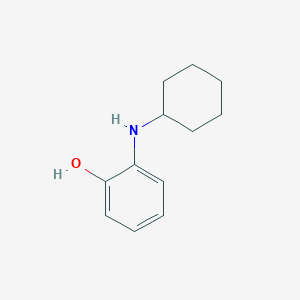

2-(Cyclohexylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(cyclohexylamino)phenol |

InChI |

InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h4-5,8-10,13-14H,1-3,6-7H2 |

InChI Key |

NQTSBOHCYASAMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Cyclohexylamino Phenol

Established Synthetic Pathways for 2-(Cyclohexylamino)phenol

Traditional synthesis of this compound primarily relies on two main strategies: the direct amination of a phenol (B47542) derivative or the functionalization of cyclohexylamine (B46788). These methods are well-documented and form the foundation of conventional approaches to this molecule.

Amination Reactions of Substituted Phenols

The direct formation of the C-N bond by reacting a phenol with an amine is a key strategy. This approach typically involves the partial hydrogenation of the phenol to a cyclohexanone (B45756) intermediate, which then reacts with the amine.

One prominent pathway involves the reductive amination of phenol using ammonia (B1221849) or amines. While the direct amination of phenol with ammonia can yield primary amines like aniline (B41778) and cyclohexylamine, using cyclohexylamine as the reactant with phenol can produce N-substituted cyclohexylamines. epa.govnih.gov The reaction generally proceeds through the hydrogenation of phenol to cyclohexanone, which then undergoes condensation with the amine to form an imine intermediate. This imine is subsequently hydrogenated to yield the final secondary amine product. organic-chemistry.org Various transition metals, including palladium and rhodium, have been shown to catalyze this transformation effectively. nih.govorganic-chemistry.org For instance, nickel-based catalysts have been demonstrated to be efficient for the reductive amination of phenol without the need for noble metals. epa.gov

The reaction conditions, such as hydrogen pressure and temperature, are critical in directing the selectivity of the reaction. For example, using a Pd/C catalyst at higher temperatures can lead to over-dehydrogenation, resulting in byproducts like cyclohexylaniline. organic-chemistry.org The choice of catalyst is also crucial; rhodium (Rh) catalysts often show remarkable activity and selectivity towards cyclohexylamines, whereas palladium (Pd) can favor the formation of anilines. nih.gov

Cyclohexylamine Functionalization Routes

An alternative to modifying phenol is to start with cyclohexylamine and introduce the 2-hydroxyphenyl group. This can be achieved through well-established named reactions that are staples in synthetic organic chemistry for forming carbon-nitrogen bonds.

One of the most powerful methods for this type of transformation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the bonding of an amine with an aryl halide or triflate. epa.govorganic-chemistry.orgwikipedia.org In a hypothetical synthesis of this compound, this would involve reacting cyclohexylamine with a 2-halophenol, where the hydroxyl group is suitably protected (e.g., as a methoxy (B1213986) or benzyloxy ether) to prevent interference with the catalytic cycle. A variety of phosphine (B1218219) ligands have been developed to facilitate this reaction with a broad range of substrates. wikipedia.orgacsgcipr.orglibretexts.org After the C-N bond is formed, a subsequent deprotection step would reveal the phenolic hydroxyl group to yield the final product.

Another classical approach is reductive amination, which involves the reaction of an amine with a carbonyl compound. masterorganicchemistry.com To synthesize this compound via this route, one could start with a 2-hydroxy-substituted aldehyde or ketone (e.g., salicylaldehyde). The reaction between salicylaldehyde (B1680747) and cyclohexylamine would form an intermediate imine, which is then reduced in situ to the secondary amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective. masterorganicchemistry.comharvard.edu

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing aminophenols, incorporating principles of green chemistry such as catalysis, multicomponent reactions, and advanced processing technologies like microwave irradiation and flow chemistry.

Catalytic Synthesis Routes

Modern catalytic methods aim to improve efficiency and reduce waste compared to traditional routes. A significant advancement is the direct, redox-neutral amination of phenols, which provides access to diverse anilines with water as the sole byproduct. cem.com Rhodium catalysts, in particular, have been shown to facilitate the challenging keto-enol tautomerization of phenols through π-coordination, enabling subsequent dehydrative condensation with amines. mdpi.com

The table below summarizes the performance of different catalytic systems in reactions related to the synthesis of aminophenols.

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ni/SiO₂-AE | Phenol, Ammonia | Cyclohexylamine | 89.4% phenol conversion and 86.0% selectivity at 160 °C. Synergistic effect of Ni nanoparticles and Lewis acid sites. | mdpi.com |

| Pd/C | Phenol, Cyclohexylamine | Dicyclohexylamine | Promotes amination at H₂ pressure > 1 bar. Can produce cyclohexylaniline at low H₂ and high temperatures. | organic-chemistry.org |

| Rh/C | Phenol, Cyclohexylamine | Dicyclohexylamine | Limited dehydrogenation capacity compared to Pd/C. Apparent activation energy of 10 kJ/mol. | organic-chemistry.org |

| Rhodium-based | Phenols, Amines | Anilines | Redox-neutral catalysis via keto-enol tautomerization. Water is the only byproduct. | cem.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical synthetic strategy.

A novel and direct approach to N-functionalized 2-aminophenols involves a dehydrogenative synthesis from cyclohexanones and amines. researchgate.net This one-pot assembly uses readily available starting materials to install both the amino and hydroxyl groups onto an aromatic ring in a single operation. The reaction proceeds with an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), which facilitates multiple dehydrogenation steps to aromatize the cyclohexanone ring. researchgate.net This method circumvents issues associated with traditional functionalization of arenes and demonstrates broad substrate scope and functional group tolerance. researchgate.net For the synthesis of this compound, this reaction would involve the condensation of cyclohexanone with cyclohexylamine.

The general reaction conditions for this multicomponent approach are detailed below.

| Reactant Class | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Aliphatic Amines + Cyclohexanones | TEMPO (3.8 equiv), 1,4-dioxane, 120°C, 36 hours, N₂ atmosphere | One-shot installation of amino and hydroxyl groups. Good functional group tolerance. | researchgate.net |

| Anilines + Cyclohexanones | TEMPO (2.8 equiv), 3,5-diaminobenzoic acid (5 mol %), 4-Å MS, 1,4-dioxane, 120°C, 36 hours, N₂ atmosphere | Modified method for 2-arylaminophenols with wide substrate scope. | researchgate.net |

Microwave-Assisted and Flow Chemistry Applications

The application of enabling technologies like microwave irradiation and continuous flow chemistry aligns with green chemistry principles by often reducing reaction times, improving energy efficiency, and allowing for safer, more controlled processes.

Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly heat a reaction mixture, which can dramatically accelerate reaction rates. anton-paar.comnih.gov While specific protocols for the microwave-assisted synthesis of this compound are not prominent in the literature, related transformations have been successfully implemented. For instance, the synthesis of acetaminophen (B1664979) involves a microwave-assisted hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol, demonstrating the feasibility of applying this technology to key steps in aminophenol production. cem.com Microwave irradiation has also been employed for the synthesis of various nitrogen-containing heterocyclic compounds, often resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers advantages such as superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and ease of scalability. mdpi.comacs.org The synthesis of aminophenols has been successfully translated to continuous-flow processes. For example, a flow process for the direct synthesis of p-aminophenol from nitrobenzene (B124822) has been established, involving a hydrogenation-rearrangement sequence. acs.org This method significantly reduces reaction times from hours to minutes and minimizes the concentration of acid required. acs.org Such a strategy could conceivably be adapted for the synthesis of this compound, for instance, by implementing a continuous reductive amination of a 2-hydroxy-ketone with cyclohexylamine in a flow reactor.

Solvent-Free and Environmentally Benign Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous solvents. For the synthesis of N-substituted aminophenols like this compound, several environmentally benign approaches are being explored, including solvent-free reactions and microwave-assisted synthesis.

Solvent-free N-alkylation of amines can be achieved through reductive amination using reagents such as pinacolborane (HBpin), which offers a sustainable, catalyst-free, and solvent-free approach at room temperature. rsc.org This method is compatible with a wide range of aldehydes and primary amines, suggesting its potential applicability to the synthesis of this compound from 2-aminophenol (B121084) and cyclohexanone. rsc.org Another promising green approach is the use of a nitrogen-doped graphene-supported iron single-atom catalyst for the N-alkylation of amines with alcohols under solvent-free conditions, a process known as the borrowing hydrogen strategy. nih.gov This method has demonstrated high conversion and selectivity for the coupling of aniline with benzyl (B1604629) alcohol and is applicable to a broad scope of substrates. nih.gov

Microwave-assisted synthesis has also emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and fewer side products. nih.govtandfonline.com The nucleophilic aromatic substitution of pentafluorophenylporphyrin with primary amines, for example, is dramatically accelerated under microwave irradiation compared to conventional heating. nih.gov This suggests that microwave-assisted methods could be adapted for the synthesis of this compound, potentially reducing energy consumption and the need for high-boiling-point solvents. nih.govtandfonline.com

| Methodology | Key Features | Potential Application |

| Reductive Amination with HBpin | Catalyst-free, solvent-free, room temperature | Synthesis from 2-aminophenol and cyclohexanone |

| Iron Single-Atom Catalysis | Solvent-free, high conversion and selectivity | N-alkylation of 2-aminophenol with cyclohexanol |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Acceleration of the N-alkylation reaction |

Regioselectivity and Stereoselectivity in this compound Synthesis

A significant challenge in the synthesis of this compound from 2-aminophenol is achieving regioselectivity, specifically N-alkylation over O-alkylation. The amino and hydroxyl groups of 2-aminophenol are both nucleophilic, leading to potential competition in alkylation reactions.

One effective strategy to achieve selective N-alkylation is to protect the amino group, perform the alkylation on the hydroxyl group, and then deprotect. A more direct approach involves the condensation of the aminophenol with an aldehyde, followed by reduction. researchgate.netumich.edu For instance, the reaction of an aminophenol with an aldehyde in methanol, followed by reduction with sodium borohydride in a one-pot reaction, has been shown to selectively produce N-alkylated aminophenols in excellent yields. researchgate.netumich.edu This method could be applied to the synthesis of this compound using cyclohexanecarboxaldehyde.

Recent advances have also demonstrated highly regioselective N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols using an iridium catalyst, affording the N-exosubstituted products with complete regioselectivity. rsc.org Such catalytic systems could potentially be adapted for the selective N-alkylation of 2-aminophenol.

Stereoselectivity is not a factor in the synthesis of the parent this compound, as it does not possess any stereocenters. However, for the synthesis of substituted derivatives where chirality may be introduced, stereoselective methods would be crucial. Recent developments in photoredox catalysis have enabled the stereoselective synthesis of highly functionalized cyclohexylamine derivatives through a [4 + 2] cycloaddition, achieving excellent diastereoselectivities. rsc.orgnih.govnih.gov While not directly applicable to the synthesis of the parent compound, these advanced methods highlight the potential for controlling stereochemistry in more complex analogues.

| Challenge | Strategy | Example |

| Regioselectivity (N- vs. O-alkylation) | One-pot condensation and reduction | Reaction of 2-aminophenol with an aldehyde and subsequent reduction with NaBH4 researchgate.netumich.edu |

| Regioselectivity (N- vs. O-alkylation) | Catalytic N-alkylation with alcohols | Iridium-catalyzed reaction of 2-aminoquinazolines with alcohols rsc.org |

| Stereoselectivity (for chiral derivatives) | Photoredox-catalyzed cycloaddition | [4 + 2] cycloaddition of benzocyclobutylamines with vinylketones rsc.orgnih.govnih.gov |

Purification and Isolation Techniques for Advanced Research Applications

For advanced research applications, obtaining this compound in high purity is essential. Common impurities in the synthesis of aminophenols can include starting materials, by-products from side reactions (such as O-alkylation or dialkylation), and residual catalyst. A multi-step purification process is often necessary to achieve the desired purity.

Initial purification can often be achieved through crystallization . The choice of solvent is critical and is determined by the solubility of the desired product versus the impurities. For aminophenols, adjusting the pH of an aqueous solution can be an effective method to induce crystallization, as their solubility is pH-dependent.

Distillation , particularly under reduced pressure, is a suitable technique for removing non-volatile impurities and residual solvents. This method is effective for aminophenols that are thermally stable.

For challenging separations, chromatography is a powerful tool. Flash chromatography on a silica (B1680970) gel column is a common laboratory-scale technique for the purification of organic compounds. The choice of eluent (solvent system) is optimized to achieve the best separation between the product and impurities. High-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for preparative-scale purification when very high purity is required.

A general procedure for the purification of related 2-(alkylamino)phenols involves filtering the reaction mixture through a short plug of silica gel, followed by concentration under reduced pressure and purification by flash chromatography on silica gel.

| Technique | Principle | Application for this compound |

| Crystallization | Differential solubility | Isolation of the product from soluble impurities by precipitation, often pH-adjusted. |

| Distillation | Difference in boiling points | Removal of volatile solvents and some impurities under reduced pressure. |

| Flash Chromatography | Differential adsorption on a stationary phase | Separation from by-products and other impurities using a silica gel column. |

| HPLC | High-resolution chromatographic separation | Analytical purity assessment and high-purity preparative separation. |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylamino Phenol

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base characteristics of 2-(Cyclohexylamino)phenol are dictated by its two primary functional groups: the phenolic hydroxyl (-OH) group and the secondary amino (-NH-) group. The phenol (B47542) moiety is weakly acidic, while the cyclohexylamino group is weakly basic.

Phenol itself is a weak acid, capable of donating the proton from its hydroxyl group. This acidity stems from the stabilization of the resulting phenoxide ion. byjus.comchemguide.co.uk The negative charge on the oxygen atom in the phenoxide ion can be delocalized into the aromatic benzene ring through resonance, spreading the charge and making the ion more stable than the corresponding alkoxide ion from an alcohol like cyclohexanol. chemguide.co.uklibretexts.orglibretexts.org The sp2-hybridized carbon of the benzene ring, being more electronegative than the oxygen, withdraws electron density, which increases the polarity of the O-H bond and facilitates ionization. byjus.com

Proton transfer mechanisms are fundamental to the reactivity of this compound. Intramolecular proton transfer can occur between the phenolic oxygen and the amino nitrogen. In intermolecular processes, a proton can be transferred from the phenolic hydroxyl group to a base, or the amino group can accept a proton from an acid. masterorganicchemistry.comyoutube.com Studies on analogous phenol-amine compounds show that proton transfer can be coupled with other reactions, such as electron transfer. nih.gov In clusters with other molecules, this compound can act as a proton donor via its phenol group. rsc.org The mechanism often involves a "proton shuttle," where a solvent molecule like water facilitates the transfer between two sites. masterorganicchemistry.com

Oxidation-Reduction Chemistry and Radical Species Formation

The electrochemical behavior of this compound is primarily associated with the oxidation of the phenolic hydroxyl group. Phenols, in general, can be electrochemically oxidized at various anode materials, including platinum, graphite, and glassy carbon electrodes. researchgate.netnih.gov The oxidation process typically involves the transfer of an electron and a proton to form a phenoxyl radical. researchgate.net

The oxidation mechanism can be complex, often leading to the formation of intermediate products like benzoquinone and, in some cases, polymeric films on the electrode surface. nih.gov The pH of the medium significantly affects the electrochemical response, with anodic peak potentials often shifting to lower values as the pH increases. nih.gov

Table 1: Typical Oxidation Potentials for Related Phenolic Compounds

| Compound | Method | Conditions | Peak Potential (Ep) vs. Reference Electrode |

| 4-tert-octylphenol | Square Wave Voltammetry | Clay modified carbon paste electrode | ~0.6 V vs. Ag/AgCl |

| Phenol | Cyclic Voltammetry | Platinum electrode | Varies with pH and conditions |

| 2,6-di-tert-butylphenol derivatives | Cyclic Voltammetry | Platinum electrode in acetonitrile | ~1.2-1.5 V vs. Ag/AgCl |

Note: This table presents data for analogous compounds to illustrate the typical range of redox potentials for substituted phenols. The exact potential for this compound may vary.

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. scienceopen.comnih.gov This activity is central to the reactivity of this compound. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.com

Two main mechanisms describe this process at the molecular level:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a radical species (R•), forming a stable phenoxyl radical (ArO•) and a non-radical product (RH). nih.govnih.govresearchgate.net The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. researchgate.net ArOH + R• → ArO• + RH

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism. First, the phenol donates an electron to the radical, forming a phenol radical cation (ArOH•+) and an anion (R-). In the second step, the radical cation transfers a proton to a base (often the anion formed in the first step or a solvent molecule) to yield the phenoxyl radical. nih.govresearchgate.net ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution is largely governed by the powerful activating and directing effects of the hydroxyl (-OH) group.

Electrophilic Substitution: The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comchemistrysteps.com This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack by an electrophile. byjus.com Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. chemistrysteps.commlsu.ac.inmasterorganicchemistry.com

For this compound, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl group. The positions are C4 (para) and C6 (ortho). However, the C2 position is already occupied by the cyclohexylamino group. Therefore, electrophilic attack is expected primarily at the C4 and C6 positions. The bulky cyclohexylamino group at the C2 position may exert significant steric hindrance, potentially favoring substitution at the less hindered C4 (para) position. chemistrysteps.com Due to the high activation by the -OH group, these reactions often proceed under mild conditions, sometimes without a Lewis acid catalyst, and can lead to polysubstitution if not carefully controlled. byjus.commlsu.ac.in

Nucleophilic Substitution: Aromatic nucleophilic substitution, where a nucleophile replaces a group on the benzene ring, is generally difficult for phenols. The C-O bond of a phenol has a partial double bond character due to resonance, making it stronger and harder to break than the C-O bond in an alcohol. youtube.com Furthermore, the electron-rich nature of the benzene ring repels incoming nucleophiles. wikipedia.org

Nucleophilic aromatic substitution on the ring of this compound is therefore unlikely unless the ring is activated by the presence of strong electron-withdrawing groups (like -NO2) at the ortho and para positions, which is not the case here. libretexts.org

Complexation Chemistry and Ligand Formation with Metal Ions

The structure of this compound, featuring both a phenolic oxygen and an amino nitrogen in close proximity, makes it an excellent candidate for acting as a chelating ligand in coordination chemistry. Such molecules, often derived from Schiff bases, can form stable complexes with a wide range of metal ions. iucr.orgscielo.org.za

The formation of metal-phenolic networks (MPNs) is a well-established field where phenolic ligands coordinate with metal ions to form supramolecular structures. nih.gov The deprotonated phenolic hydroxyl group (phenolate) is a hard donor and readily binds to metal ions. The nitrogen atom of the amino group acts as a Lewis base, donating its lone pair of electrons to a metal center.

When this compound acts as a ligand, it typically functions as a bidentate chelating agent. Chelation involves the formation of a ring structure containing the metal ion, which enhances the stability of the resulting complex (the chelate effect).

Coordination Atoms: The coordination with a metal ion (M) involves the oxygen atom of the deprotonated phenolate group and the nitrogen atom of the cyclohexylamino group.

Coordination Mode: The ligand coordinates to the metal center, forming a stable five-membered chelate ring. The proton from the phenolic -OH group is lost upon coordination. The infrared spectra of such complexes typically show a shift in the C-O stretching frequency, confirming the coordination of the phenolic oxygen. scielo.org.za

Studies on structurally similar ligands demonstrate various coordination geometries depending on the metal ion, its oxidation state, and the presence of other co-ligands. For instance, related Schiff base ligands derived from phenols can form octahedral or other complex geometries with metal ions like Nd(III), Gd(III), and Dy(III). iucr.orgscielo.org.zaiaea.org The phenolate oxygen and the imine or amine nitrogen are the key coordination sites, leading to stable metal complexes. iucr.orgscielo.org.zanih.gov

Stability and Thermodynamics of Metal Complexes

The stability of metal complexes is a critical aspect of coordination chemistry, providing a measure of the strength of the metal-ligand bond at equilibrium. For ligands derived from aminophenols, such as this compound, complex formation is typically studied in solution, often potentiometrically, to determine stability constants and thermodynamic parameters. These ligands can coordinate with metal ions, forming chelate rings that enhance complex stability.

Studies on analogous aminophenol-based ligands demonstrate that they form stable complexes with various transition metal ions. The stability of these complexes is influenced by the nature of the metal ion, the pH of the solution, and the temperature. The proton-ligand dissociation constants are determined first, followed by the metal-ligand stability constants. For instance, potentiometric studies on a 3-aminophenol azodye ligand (HL) with several divalent metal ions showed the formation of stable complexes. daneshyari.com The thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), offer deeper insight into the spontaneity and nature of the complexation reaction. Negative values of ΔG indicate a spontaneous process. nih.gov The complex formation is often found to be spontaneous, endothermic, and entropically favorable. daneshyari.com

The order of stability for the formed complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which relates the stability of high-spin octahedral complexes to the d-electron configuration of the metal ion. nih.govhumanjournals.com

Table 1: Representative Thermodynamic Parameters for Metal Complexation of an Aminophenol-Derivative Ligand

This table presents data for the 4-(2,3-dimethyl-1-phenylpyrazol-5-one azo)-3-aminophenol (HL) ligand as an illustrative example of the thermodynamic properties of aminophenol-type complexes. daneshyari.com

| Metal Ion | log K1 | -ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Mn(II) | 10.45 | 60.01 | 45.45 | 353.81 |

| Co(II) | 11.21 | 64.00 | 50.11 | 382.88 |

| Ni(II) | 11.54 | 65.88 | 52.32 | 396.65 |

| Cu(II) | 12.33 | 70.39 | 57.51 | 429.19 |

| Data recorded at 298 K in a 20% DMF-water mixture. daneshyari.com |

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides information about the rate of a chemical reaction and the factors that influence it, while transition state analysis helps to elucidate the reaction mechanism at a molecular level. For aminophenol derivatives, oxidation is a key reaction pathway, often studied in the context of catalysis and degradation.

The oxidation of aminophenols can be catalyzed by metal complexes, and the reaction kinetics are typically monitored by spectroscopic methods to follow the formation of the oxidized product over time. researchgate.net Kinetic data reveal the influence of the catalyst, substrate concentration, and temperature on the reaction rate. For example, the oxidation of p-aminophenol in an aqueous solution was found to have rate-controlling steps that are dependent on the pH of the solution. rsc.org At pH values below 8, the rate-controlling step is the coupling of a protonated monoimine with a neutral p-aminophenol molecule. rsc.org

Kinetic studies allow for the determination of important parameters such as the reaction rate, turnover number, and activation energy. The activation energy, calculated from the temperature dependence of the reaction rate, represents the minimum energy required for the reaction to occur. Computational studies, such as QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be employed to investigate the reaction mechanism and characterize the transition states involved. These studies can identify the rate-determining step (RDS) of the reaction by calculating the activation energies for different proposed pathways.

Table 2: Representative Kinetic Data for the Catalytic Oxidation of o-Aminophenol (OAP)

This table shows illustrative kinetic data for the oxidation of o-aminophenol catalyzed by a copper(II) sulfate complex with a pyrazole-based ligand (L1), highlighting the parameters used to quantify catalytic activity. researchgate.net

| Parameter | Value | Unit |

| Reaction Rate (V) | 41.66 | µmol·L⁻¹·min⁻¹ |

| Catalytic Activity Conc. (b) | 41.66 | µmol·L⁻¹·min⁻¹ |

| Activity (a) | 2.08 | µmol·mg⁻¹·min⁻¹ |

| Turnover (T) | 20.83 | min⁻¹ |

| Data corresponds to the L1/CuSO₄ catalytic system in methanol. researchgate.net |

Theoretical and Computational Studies of 2 Cyclohexylamino Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(cyclohexylamino)phenol at the atomic and electronic levels. These computational methods provide insights into the molecule's electronic structure, stability, and reactivity, which are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of phenolic compounds due to its balance of accuracy and computational efficiency. chemrxiv.orgmdpi.com DFT calculations are employed to determine various molecular and atomic properties of molecules like this compound. nih.gov A key application of DFT is the optimization of the molecular geometry to find the most stable conformation. ijsrst.com

For phenolic compounds, DFT is used to calculate global reactivity descriptors, which help in understanding and predicting a system's reactivity. researchgate.netfrontiersin.org These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial in determining the molecule's ability to donate or accept electrons. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

Chemical Potential (µ): This descriptor helps establish the direction of electron density flow in a chemical reaction. mdpi.com

Chemical Hardness (η): This measures the resistance to a change in electron distribution.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are also utilized to compute other properties like:

Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis, which provides insights into charge delocalization and intramolecular interactions. researchgate.net

Thermodynamic properties such as heat capacity, entropy, and enthalpy. ijsrst.com

The choice of the DFT functional and basis set is critical for obtaining accurate results. nih.gov For instance, studies on similar phenolic compounds have benchmarked various functionals to find the most suitable one for predicting specific properties like bond lengths. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Symbol | Typical Information Provided |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | Chemical reactivity and stability |

| Chemical Potential | µ | Tendency of electrons to escape |

| Chemical Hardness | η | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω | Propensity to accept electrons |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations offer different levels of theory and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), calculate molecular properties from first principles without using experimental data for parameterization. nih.govlibretexts.org They are generally more computationally intensive than DFT but can provide highly accurate results, especially for smaller molecules. researchgate.net Ab initio methods are essential when dealing with systems where new types of bonding or unusual electronic states are present. libretexts.org For a molecule like this compound, ab initio calculations can serve as a reference to validate the results from less computationally demanding methods. researchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. researchgate.netwikipedia.org However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org While less common now for high-accuracy electronic structure calculations, they can still be useful for preliminary investigations or for systems too large for higher-level theories.

Molecular Docking and Interaction Studies with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can elucidate its potential interactions with biological targets or other molecules.

In a typical molecular docking study, the three-dimensional structure of the target (e.g., an enzyme active site) and the ligand (this compound) are used. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the target's binding site and scores them based on a scoring function that estimates the binding affinity. nih.gov More negative docking scores typically indicate a more favorable binding affinity. nih.gov

These studies can reveal key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

For phenolic compounds, docking has been used to study their binding modes with various proteins. mdpi.comresearchgate.net For example, studies have investigated how ortho-substituted phenols bind to the active site of enzymes like tyrosinase, helping to discern whether they act as substrates or inhibitors based on their orientation and proximity to key residues. mdpi.com The results of docking simulations, including binding energies and inhibition constants (Ki), can provide valuable insights into the molecule's potential biological activity or its role in chemical processes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. monash.edu For this compound, MD simulations can provide detailed information about its conformational flexibility, the influence of solvent on its structure, and its dynamic behavior in solution.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated numerically to simulate the system's evolution. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of stable conformations and the transitions between them.

Key applications of MD simulations for this compound include:

Conformational Analysis: The cyclohexyl and amino groups can adopt various orientations. MD simulations can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding its interactions with other molecules. nih.gov

Interaction Dynamics: When studying the interaction of this compound with another molecule or a surface, MD simulations can show the dynamic process of binding and unbinding, providing a more detailed picture than the static view offered by molecular docking. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) for Non-Biological/Chemical Activities (e.g., catalysis efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. While often used in drug discovery for biological activities, QSAR can also be applied to predict non-biological or chemical properties, such as catalytic efficiency, toxicity, or physicochemical properties. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their performance in a specific chemical application, like catalysis. The process involves:

Data Set: A set of molecules with known activities is required.

Molecular Descriptors: A variety of numerical descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors. Quantum chemical calculations are often used to derive electronic descriptors like HOMO/LUMO energies, partial atomic charges, and dipole moments. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A well-validated QSAR model can be used to predict the activity of new, untested derivatives, thereby guiding the design of more effective compounds. The descriptors included in the final model can also provide insights into the structural features that are important for the desired activity. nih.gov

Computational Design and Prediction of Novel Derivatives of this compound

The insights gained from the computational methods described above can be leveraged for the rational design of novel derivatives of this compound with enhanced or specific properties. This in silico design process can significantly reduce the time and cost associated with experimental synthesis and testing.

The design process may involve:

Scaffold Hopping or Modification: Based on the understanding of structure-activity relationships from QSAR or interaction studies, modifications can be made to the this compound scaffold. This could involve adding or changing substituents on the phenyl ring or the cyclohexyl group.

Virtual Screening: A large library of virtual derivatives can be created and computationally screened using methods like molecular docking to predict their binding affinity to a specific target.

Property Prediction: Quantum chemical calculations and QSAR models can be used to predict the electronic properties, reactivity, and other relevant characteristics of the designed derivatives.

Iterative Optimization: The design process is often iterative. The most promising candidates from one round of computational analysis are selected for further refinement and evaluation in subsequent rounds.

For instance, if the goal is to design a derivative with improved catalytic activity, computational methods could be used to identify modifications that alter the electronic properties of the active site in a favorable way. Similarly, if the aim is to create a derivative with specific binding properties, molecular docking and MD simulations can guide the design of molecules that form more stable complexes with the target. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Structural Elucidation Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of "2-(Cyclohexylamino)phenol". Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.govnih.gov

In the analysis of "this compound," HRMS can precisely measure the mass of the molecular ion, allowing researchers to confirm its chemical formula (C₁₂H₁₇NO). Tandem mass spectrometry (MS/MS) experiments, coupled with high-resolution analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), are used to induce fragmentation of the parent ion. nih.govresearchgate.net The resulting fragmentation pattern provides a wealth of structural information. For "this compound," characteristic fragmentation would likely involve the cleavage of the cyclohexyl ring, loss of the amino group, and fragmentation of the phenolic portion. By analyzing the exact masses of these fragment ions, researchers can piece together the molecular structure with a high degree of confidence, distinguishing it from potential isomers. nih.govunito.it This technique is particularly valuable when identifying the compound in complex matrices or when elucidating the structures of its derivatives or degradation products. researchgate.netunito.it

Table 1: Illustrative HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Proposed Fragment Structure |

|---|---|---|---|---|

| [M+H]⁺ | 192.1383 | 192.1380 | -1.6 | Intact protonated molecule |

| [M-C₆H₁₀]⁺ | 110.0600 | 110.0598 | -1.8 | Loss of cyclohexene from parent |

| [C₆H₅OH]⁺ | 94.0419 | 94.0417 | -2.1 | Phenol (B47542) fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and dynamics of "this compound" in solution. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, their connectivity, and their spatial relationships. This level of detail is crucial for understanding the compound's conformational preferences and for monitoring its behavior in chemical reactions to gain mechanistic insights. nih.gov

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts indicating their electronic environment, and splitting patterns (multiplicity) that suggest adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon environments.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the complete molecular framework. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For "this compound," COSY spectra would show correlations between the N-H proton and the adjacent C-H of the cyclohexyl ring, as well as correlations among the protons within the cyclohexyl ring and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.comnews-medical.net It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each C-H group in the cyclohexyl and phenyl rings would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduyoutube.comuvic.ca This is critical for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the N-H proton to carbons in both the cyclohexyl and phenyl rings, confirming the connectivity of these three key structural components.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | δ ¹H (ppm) | Multiplicity | δ ¹³C (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| Phenolic OH | 8.50 | br s | - | C1, C2 |

| Amino NH | 4.80 | d | - | C1', C2', C6', C2 |

| C1 | - | - | 145.2 | H2, H6 |

| C2 | - | - | 114.5 | H3, NH |

| C3 | 6.85 | t | 120.1 | H4, H5 |

| C4 | 6.70 | d | 115.3 | H3, H5 |

| C5 | 6.90 | t | 122.5 | H4, H6 |

| C6 | 6.75 | d | 118.9 | H5, C1 |

| C1' | 3.40 | m | 55.8 | C2', C6', NH |

| C2'/C6' | 1.20-2.00 | m | 33.5 | C1', C3', C5' |

| C3'/C5' | 1.20-2.00 | m | 25.0 | C2', C4', C6' |

| C4' | 1.20-2.00 | m | 26.2 | C3', C5' |

Solid-State NMR (ssNMR) provides structural and dynamic information on materials in their solid, crystalline form. nih.gov For "this compound," ssNMR can reveal details that are inaccessible in solution-state studies. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid compound. These spectra can identify the number of crystallographically distinct molecules in the unit cell and detect subtle conformational differences compared to the solution state. Furthermore, ssNMR is highly sensitive to intermolecular interactions, making it an excellent tool for probing hydrogen bonding networks involving the phenolic hydroxyl and amino groups within the crystal lattice. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.samdpi.com The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa For "this compound," the IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around 3300-3500 cm⁻¹ due to hydrogen bonding), the N-H stretch of the secondary amine (around 3350-3450 cm⁻¹), C-O stretching of the phenol (around 1200-1250 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and aliphatic C-H stretching from the cyclohexyl group (around 2850-2950 cm⁻¹). researchgate.netlibretexts.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it provides complementary information to IR spectroscopy. In "this compound," Raman spectroscopy would be effective for observing the symmetric vibrations of the aromatic and cyclohexyl rings, such as the ring breathing modes. semanticscholar.org Shifts in the positions and broadening of the O-H and N-H bands in both IR and Raman spectra can provide detailed information about the strength and nature of hydrogen bonding interactions. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3400 | Broad, Medium | O-H stretch (hydrogen-bonded) |

| ~3380 | Sharp, Medium | N-H stretch |

| 2935, 2855 | Strong | C-H stretch (cyclohexyl, asymmetric & symmetric) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~1150 | Medium | C-N stretch |

UV-Vis Spectroscopy for Electronic Transitions and Interaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org This technique is primarily used to study molecules containing chromophores, such as conjugated π-systems.

The phenol moiety in "this compound" acts as a chromophore. The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the benzene ring. youtube.comlibretexts.org The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the compound. These parameters can be sensitive to the solvent environment; changes in solvent polarity can lead to shifts in λ_max (solvatochromism), providing insights into the electronic ground and excited states of the molecule. shu.ac.uk UV-Vis spectroscopy is also a valuable tool for monitoring interactions, such as the formation of complexes or acid-base equilibria, as these events often lead to distinct changes in the absorption spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~210 | ~8000 | π → π* |

| ~275 | ~2500 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For "this compound," a single-crystal X-ray diffraction study would elucidate the conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the aminophenol group. Crucially, it would map out the intermolecular interactions in the crystal lattice, providing a detailed picture of the hydrogen-bonding network formed by the phenolic hydroxyl and secondary amine groups. researchgate.netresearchgate.net This information is fundamental for understanding the physical properties of the solid material and for studies in crystal engineering and materials science.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Z (molecules/unit cell) | 4 |

| Key H-bond (O-H···N) (Å) | ~2.8 |

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Studies

In the research and development of phenolic compounds such as this compound, the establishment of purity is a critical step for the validation of synthetic pathways and the characterization of the final product. Advanced chromatographic techniques are indispensable tools for achieving the separation of the target compound from starting materials, by-products, and other impurities, as well as for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive molecules. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Research methodologies for similar substituted aminophenols have utilized HPLC to confirm product purity following synthesis. For instance, in the synthesis of N-substituted aminophenols, HPLC analysis has been employed to verify the purity of the final products, achieving purities upwards of 99%. google.com

A specific, scalable liquid chromatography method for this compound has been developed that can be used for both analytical purity checks and for preparative separation to isolate impurities. sielc.com This method employs a reverse-phase mechanism under simple mobile phase conditions, demonstrating the straightforward applicability of HPLC for this compound.

Below are the detailed parameters for an analytical HPLC method tailored for this compound.

Table 1: HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Separation Mode | Reversed-Phase (RP) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |

| Particle Size | 3 µm for UPLC applications |

| Application | Analytical purity, preparative separation, pharmacokinetics |

Data derived from a simulated method for Phenol, 2-cyclohexyl-. sielc.com

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the separation and purity analysis of volatile and thermally stable compounds. chula.ac.th Phenolic compounds are well-suited for GC analysis, which offers excellent separation capabilities for resolving individual components from complex mixtures. chula.ac.th The technique separates compounds based on their boiling points and their interaction with the stationary phase within the GC column.

For phenols that may have lower volatility or contain polar hydroxyl groups, a derivatization step is often employed prior to GC analysis. epa.gov This process involves converting the polar -OH group into a less polar, more volatile derivative, such as a silyl ether or an acetylated ester. nih.govnih.gov This reduces peak tailing and improves chromatographic resolution. Common detectors used for the analysis of phenols include the Flame Ionization Detector (FID), which is robust and provides a response proportional to the mass of carbon, and Mass Spectrometry (MS), which provides structural information for definitive peak identification. epa.gov

The following table outlines a general set of conditions that can be applied for the purity assessment of this compound using Gas Chromatography.

Table 2: General GC Parameters for the Analysis of Phenolic Compounds

| Parameter | Typical Condition |

|---|---|

| Column Type | Fused-silica capillary column (e.g., DB-5, RTx-50) |

| Stationary Phase | Polysiloxane-based (e.g., 5% Phenyl Methylpolysiloxane) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Derivatization (Optional) | Acetylation or Silylation |

These parameters represent a general approach for the GC analysis of phenolic compounds and would be optimized for the specific analysis of this compound. epa.gov

Derivatives and Analogues of 2 Cyclohexylamino Phenol: Synthesis and Research Applications

Synthesis of Substituted 2-(Cyclohexylamino)phenol Derivatives

The synthesis of derivatives of this compound can be approached by modifying three key structural components: the cyclohexyl ring, the phenol (B47542) ring, and the amino group. These modifications allow for the introduction of various functional groups, which in turn influence the steric and electronic properties of the resulting molecule.

Modifications on the Cyclohexyl Ring

Alkyl groups and other substituents can be introduced onto the cyclohexyl ring, primarily through the alkylation of a phenol with a corresponding substituted cyclohexene or cyclohexanol. unica.itgoogle.comrsc.org For instance, reacting a phenol with substituted cyclohexenes in the presence of an aluminum phenoxide catalyst can yield products with alkylated cyclohexyl rings. google.com A specific example involves the synthesis of 3-[1-methyl-3-(phenethylamino)cyclohexyl]phenol, where a methyl group is present on the cyclohexyl ring. This synthesis starts with the conjugate addition of a boronic acid to 2-methylcyclohex-2-en-1-one, demonstrating a method to incorporate substituents onto the cyclohexyl moiety. unica.it

Table 1: Examples of Synthetic Methods for Cyclohexyl Ring Modification

| Starting Material | Reagent | Product Feature | Reference |

|---|---|---|---|

| o-Cresol | Cyclohexene | 2-Methyl-6-cyclohexylphenol | google.com |

| Phenol | 4-Nonylcyclohexene | 2-(4-Nonylcyclohexyl)phenol derivative | google.com |

| 2-Methylcyclohex-2-en-1-one | 3-Hydroxybenzeneboronic acid | 3-(1-Methyl-3-oxocyclohexyl)phenol | unica.it |

Modifications on the Phenol Ring

The phenol ring is amenable to a wide array of modifications through electrophilic aromatic substitution, leveraging the activating, ortho-, para-directing nature of the hydroxyl group. imist.machemistrysteps.com Standard protocols for halogenation, nitration, sulfonation, and Friedel–Crafts reactions can be employed to introduce various substituents. chemistrysteps.com For example, direct bromination or chlorination of phenols often proceeds rapidly, even without a catalyst, to yield polyhalogenated products. chemistrysteps.com Other synthetic strategies include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create aryloxy-phenol derivatives. mdpi.comnih.gov Demethylation of methoxy-substituted precursors using reagents like boron tribromide (BBr₃) is another effective method to generate substituted phenol derivatives. mdpi.comnih.gov Additionally, O-acylation can be achieved using acylating agents like chloroacetyl chloride to form the corresponding esters. researchgate.netfinechem-mirea.ru

Table 2: Common Reactions for Phenol Ring Modification

| Reaction Type | Reagents | Product Feature | Reference |

|---|---|---|---|

| Halogenation | Bromine water | Bromo-substituted phenol | chemistrysteps.com |

| Nitration | Dilute Nitric Acid | Nitro-substituted phenol | chemistrysteps.com |

| O-Acylation | Chloroacetyl chloride | Chloroacetate ester of phenol | researchgate.netfinechem-mirea.ru |

| Demethylation | Boron tribromide (BBr₃) | Hydroxyl group from methoxy (B1213986) precursor | mdpi.comnih.gov |

| Nucleophilic Aromatic Substitution | Aryl Halide, Base | Aryloxy-phenol derivative | mdpi.com |

Modifications on the Amino Group

The secondary amine in this compound serves as a key site for introducing structural diversity. One common method is reductive amination, where a ketone precursor is reacted with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). unica.it This approach has been used to synthesize N-phenethyl and N-phenylpropyl derivatives of a closely related cyclohexyl-phenol structure. unica.it This demonstrates that various alkyl and arylalkyl groups can be appended to the nitrogen atom, significantly altering the steric bulk and electronic nature of the ligand. Further N-substituted derivatives can be prepared from isosteviol-based 1,3-aminoalcohols through reactions with isothiocyanates to yield thiourea derivatives. nih.gov

Structure-Property Relationship Studies of Derivatives (e.g., electronic, steric effects)

The relationship between the chemical structure of a molecule and its properties or biological activity is a fundamental concept in chemistry. drugdesign.orgwikipedia.org For derivatives of this compound, modifications to the cyclohexyl, phenol, or amino moieties directly impact their electronic and steric profiles, which in turn dictates their function. acs.org

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenol ring significantly alters the electron density of the aromatic system and the acidity of the phenolic proton. libretexts.orgsapub.org

Electron-Donating Groups (e.g., -OCH₃, -NH₂, alkyl groups) increase the electron density on the aromatic ring, enhancing its reactivity towards electrophiles and increasing the nucleophilicity of the phenoxide. imist.malibretexts.org In the context of antioxidant activity, EDGs can lower the O-H bond dissociation enthalpy (BDE), making hydrogen atom donation more favorable. sapub.org

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring, making it less reactive to electrophiles but increasing the acidity of the phenol. libretexts.orgsapub.org

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can influence reaction rates, selectivity, and molecular interactions. libretexts.org

On the phenol ring , bulky substituents at the ortho positions (e.g., tert-butyl groups) can shield the hydroxyl group, influencing its reactivity and intermolecular interactions. sapub.org

On the cyclohexyl ring , bulky substituents can influence the conformational preferences of the ring and how the molecule binds to a metal center or interacts with other molecules.

On the amino group , large N-substituents increase steric bulk around the nitrogen atom, which is a critical factor in designing chiral ligands for asymmetric catalysis, as it helps create a well-defined chiral pocket around a metal center. acs.org

The interplay of these electronic and steric factors is crucial. For instance, in electrophilic aromatic substitution, a bulky activating group may favor para-substitution over ortho-substitution due to steric hindrance. chemistrysteps.comlibretexts.org Structure-activity relationship (SAR) analyses of related aminophenol and substituted quinolinamine compounds have shown that even small structural changes can lead to significant differences in biological activity or catalytic performance, underscoring the importance of systematic modification. researchgate.netnih.gov

Applications of Derivatives in Specific Chemical Research Areas

As Chiral Ligands in Asymmetric Catalysis

Derivatives of this compound are structurally related to a class of compounds known as amino alcohols, which are highly effective ligands in asymmetric catalysis. researchgate.net The presence of both a nitrogen and an oxygen atom allows these molecules to act as bidentate ligands, coordinating to a metal center to form a stable chiral complex. The versatility in modifying the scaffold allows for the fine-tuning of steric and electronic properties to optimize enantioselectivity for specific reactions. researchgate.netmdpi.com

Chiral aminophenol derivatives have been successfully employed as ligands in various metal-catalyzed asymmetric reactions, including Henry (nitroaldol) reactions and allylations. researchgate.netmdpi.comscilit.com For example, a complex of nickel with a chiral aminophenol sulfonamide was used to catalyze the asymmetric Henry reaction of 2-acylpyridine N-oxides, achieving excellent enantioselectivity (up to 99% ee). mdpi.com Similarly, heterobimetallic complexes involving aminophenol sulfonamides have been developed for anti-selective asymmetric Henry reactions. scilit.com

The effectiveness of these ligands stems from their ability to create a rigid and well-defined chiral environment around the metal catalyst. acs.orgmdpi.com Modifications play a key role:

Bulky N-substituents can create a chiral pocket that effectively shields one face of the substrate, directing the approach of the reagent and leading to high enantioselectivity.

Substituents on the phenol ring can modulate the Lewis acidity of the coordinated metal center through electronic effects, thereby influencing the catalyst's activity. researchgate.net

Substituents on the cyclohexyl ring can further refine the steric environment, impacting the precise orientation of the substrate in the transition state.

The modular nature of these ligands, allowing for systematic variation at three different positions, makes derivatives of this compound highly promising candidates for the development of new, highly effective catalysts for asymmetric synthesis. mdpi.comnih.govnih.govresearchgate.net

Applications of 2 Cyclohexylamino Phenol in Chemical and Materials Science Research

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of the amino and hydroxyl groups to coordinate with metal centers makes 2-(cyclohexylamino)phenol and its derivatives valuable as ligands in catalysis. The nitrogen and oxygen atoms can act as a bidentate chelate, forming stable complexes with a variety of metals, thereby influencing the metal's electronic properties and steric environment to control catalytic activity and selectivity.

Derivatives of aminophenols are effective ligands for a range of transition metals used in significant organic transformations. The coordination of the aminophenol moiety to a metal center can stabilize the catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Palladium-Catalyzed C-C Coupling: Amine bisphenol (ABP) pro-ligands, which share the core structure of this compound, have been used to prepare Palladium(II) complexes. rsc.org These air- and moisture-stable complexes have demonstrated high efficiency as catalysts in Suzuki–Miyaura and Mizoroki–Heck C-C coupling reactions, achieving good to excellent yields with low catalyst loadings (1 mol%) at mild temperatures. rsc.org The aminophenol ligand coordinates to the palladium center in a pincer-like O,N,O fashion, creating a stable square-planar geometry that promotes catalytic activity. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes have been employed in the deoxygenative cross-coupling of phenols. mdpi.com While this process often involves C-O bond cleavage, the coordination of phenolic compounds to the ruthenium center is a critical initial step. mdpi.com Furthermore, the combination of ruthenium and photoredox catalysis has enabled the ortho-olefination of phenols, where the phenolic group directs the C-H functionalization. nih.gov

Iron and Other Metal Complexes: The versatility of aminophenol-type ligands is shown by their ability to form stable complexes with various metals. For instance, a derivative, 2-[3-(cyclohexylamino)propyliminomethyl]phenolato, forms a six-coordinate, distorted octahedral complex with Iron(II). researchgate.net Similarly, amine-bis(phenoxide) ligands create stable systems with Sn(II). researchgate.net Schiff base ligands derived from substituted phenols also readily form complexes with Cu(II) and Zn(II), indicating the broad applicability of the phenol-amine scaffold in coordination chemistry. nih.gov

Oxidation Reactions: Phenols can be oxidized to quinones using various oxidizing agents, and transition metal complexes often catalyze these reactions. libretexts.orgopenstax.orgyoutube.com Copper(II) complexes, for example, have been shown to catalyze the oxidation of phenol (B47542) in the presence of hydrogen peroxide, a process relevant to environmental remediation. orientjchem.org The phenol binds directly to the metal center, facilitating its transformation into oxidized products. orientjchem.org

| Metal | Reaction Type | Key Research Finding | Reference |

|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura & Mizoroki-Heck C-C Coupling | Amine bisphenol ligands form stable Pd(II) complexes that are highly active catalysts, requiring low loadings and mild conditions. | rsc.org |

| Ruthenium (Ru) | Deoxygenative Borylation & C-H Olefination | Catalyzes C-O bond cleavage for cross-coupling and, with photoredox catalysis, facilitates direct C-H functionalization of phenols. | mdpi.comnih.gov |

| Iron (Fe) | Complex Formation | Forms stable, six-coordinate mononuclear complexes with aminophenol-derived ligands. | researchgate.net |

| Copper (Cu) | Phenol Oxidation | Cu(II) complexes act as catalysts for the oxidation of phenol by H₂O₂, following a bi-substrate binding mechanism. | orientjchem.org |

Beyond metal catalysis, the functional groups in this compound suggest potential applications in organocatalysis, where small organic molecules are used to accelerate reactions.

Organocatalysis: The phenolic hydroxyl group can act as a hydrogen-bond donor or a Brønsted acid, while the amine can function as a hydrogen-bond acceptor or a Brønsted base. This dual functionality is a hallmark of many bifunctional organocatalysts. mdpi.com Electrostatically tuned phenols have been reported as highly effective organocatalysts for transfer hydrogenation reactions, demonstrating that the simple phenol scaffold is capable of significant catalytic activity. rsc.orgnih.gov The acidic hydroxyl group is often crucial for activating substrates. nih.gov While specific studies focusing on this compound as an organocatalyst are not widespread, its structure aligns with the principles of bifunctional catalysis.

Biocatalysis: In biocatalysis, enzymes are used to perform chemical transformations. Phenolic compounds are substrates for various enzymes, such as laccases and tyrosinases, which are involved in oxidation and polymerization reactions. mdpi.com Enzymes like phenylalanine ammonia (B1221849) lyase are involved in the biosynthesis of polyphenolic compounds. mdpi.com However, investigations into the specific use of this compound as a substrate or modulator in biocatalytic systems are not extensively documented.

Integration into Polymeric Materials and Coatings

The reactive sites on this compound allow for its incorporation into polymer backbones or as a modifying agent to impart specific properties to materials.

Phenolic compounds have a long history as monomers in polymer chemistry, most notably in the production of phenol-formaldehyde resins (Bakelite). mgcub.ac.in

Monomer for Polymer Synthesis: this compound has been identified as an organic monomer. bldpharm.com Similar to other substituted phenols, it can potentially undergo polymerization through reactions involving the aromatic ring or the hydroxyl group. For instance, bio-based phenols like 2-methoxy-4-vinylphenol (B128420) serve as versatile platforms for creating thermoplastic and thermoset polymers. mdpi.com

Cross-linking and Curing Agents: The amine functionality makes the compound suitable for use as a curing agent or cross-linker for other polymer systems, such as epoxy resins. Phenalkamines, which are Mannich reaction products of an alkyl phenol, formaldehyde, and a polyamine, are effective hardeners for epoxy resins. ncsu.eduresearchgate.net The amine groups react with the epoxide rings, while the phenolic structure becomes part of the cross-linked network, enhancing the material's properties. researchgate.net

Incorporating the rigid, aromatic structure of this compound into a polymer can significantly enhance its thermal and optical characteristics.

Thermal Stability: Phenolic polymers are known for their high thermal stability, which is attributed to the high density of aromatic groups and the potential for extensive cross-linking. dtic.mil Upon heating, these structures tend to carbonize rather than depolymerize, leading to high char yields and inherent fire resistance. nasa.gov The degradation of phenol-formaldehyde resins, for example, primarily occurs at temperatures above 400 °C. ncsu.edu The incorporation of phenolic units generally improves the thermal stability of the resulting polymer. gohsenol.com

Optical Properties: The compound is listed as an "Aggregation-Induced Emission" (AIE) monomer. bldpharm.com AIE materials are non-emissive when dissolved but become highly fluorescent in an aggregated state, making them valuable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The integration of such monomers into a polymer can create materials with unique photophysical properties. The phenolic structure itself contributes to the optical properties of polymers; for example, the UV absorption of poly-bis-phenol-A carbonate is directly related to the electronic transitions within the phenol units. researchgate.net

| Property Enhanced | Structural Contribution of this compound | Potential Application | Reference |

|---|---|---|---|

| Thermal Stability | The rigid aromatic ring and potential for cross-linking through the amine/hydroxyl groups lead to high char yield upon pyrolysis. | High-temperature coatings, fire-resistant materials, ablative heat shields. | dtic.milnasa.gov |

| Optical Properties | Identified as an Aggregation-Induced Emission (AIE) monomer, suggesting fluorescence in the solid state. The phenol chromophore absorbs UV light. | Organic electronics (OLEDs), chemical sensors, fluorescent coatings. | bldpharm.comresearchgate.net |

Use as Chemical Probes and Reagents in Mechanistic Studies

Chemical probes are small molecules designed to study biological processes or detect specific analytes, often through a measurable change in a property like fluorescence.

The structure of this compound contains functionalities that are common in the design of chemical probes. The phenolic hydroxyl group's acidity is pH-dependent, and its protonation state can influence the molecule's electronic properties. This characteristic has been exploited to create fluorescent probes that are sensitive to pH. nih.gov For example, biomarkers for phenol carcinogen exposure have been shown to act as pH-sensing fluorescent probes. nih.gov

Furthermore, the phenol moiety can participate in fluorescence quenching. Luminescent metal complexes have been used as probes to detect phenols in industrial effluents, where the phenol quenches the complex's luminescence upon binding. ekb.eg While the direct use of this compound as a chemical probe or mechanistic reagent is not prominently featured in research, its constituent functional groups—the phenol and the secondary amine—are well-established reactive sites for designing probes and reagents for various analytical and mechanistic investigations. acs.org

Development of Sensing Materials for Specific Analytes (excluding biological clinical analytes)

The development of chemosensors for detecting environmental pollutants and metal ions is a significant area of research. nih.govlupinepublishers.com These sensors often rely on molecules that can selectively bind to a target analyte, resulting in a measurable signal, such as a change in color or fluorescence. lupinepublishers.com Phenolic compounds are frequently employed in sensor design due to their ability to act as signaling units and binding sites. nih.gov

Derivatives of aminophenols can be functionalized to create specific receptors for various analytes. The core structure, containing both a hydroxyl (-OH) and an amino (-NH) group, offers versatile coordination sites for metal ions. nih.gov For instance, chemosensors based on phenolic structures have been developed for the detection of heavy metal ions like zinc (Zn²⁺), mercury (Hg²⁺), copper (Cu²⁺), and silver (Ag⁺). mdpi.commdpi.comnih.gov The binding of a metal ion to the sensor molecule can alter its electronic properties, leading to a detectable optical response. lupinepublishers.com

Furthermore, phenolic macrocycles and other related structures are investigated for their ability to sense anions through hydrogen bonding interactions. mdpi.comrsc.org While the specific compound this compound is not explicitly named in dedicated studies for sensing non-biological analytes, its aminophenol structure provides a theoretical framework for such potential applications. Research in this area continues to explore novel molecular designs for the selective and sensitive detection of various environmental contaminants. researchgate.netnih.gov

Role in Dyes and Pigments Research and Development

Azo dyes represent the largest and most diverse class of synthetic colorants used across various industries. nih.govjchemrev.com The fundamental synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. nih.gov

Diazotization : A primary aromatic amine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. jchemrev.com